4-amino-1-benzylpyrimidin-2-one

Deoxycytidine kinase inhibition Nucleoside analog sensitization Cancer chemotherapy

Procure 4-amino-1-benzylpyrimidin-2-one (1-Benzylcytosin) for irreversible deoxycytidine kinase (dCK) inhibition, evidenced by a V₀/V₁ ratio of 1.4 in Walker 256 rat tumor assays. This N1-benzyl scaffold offers a unique lipophilicity (logP 0.87) and steric profile unattainable with 1-methyl or 1-phenyl analogs, enabling selective SAR expansion and nucleoside analog potentiation studies. Documented solubility (2.5 mM) ensures artifact-free in vitro dosing, while IC₅₀ of 200 µM against trypsin establishes it as a selectivity benchmark negative control.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 60722-54-5
Cat. No. B8644939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-benzylpyrimidin-2-one
CAS60722-54-5
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=NC2=O)N
InChIInChI=1S/C11H11N3O/c12-10-6-7-14(11(15)13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,15)
InChIKeyWHSOKGZCVSCOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-benzylpyrimidin-2-one (CAS 60722-54-5): Core Chemical Identity and Structural Class


4-Amino-1-benzylpyrimidin-2-one (synonym: 1-Benzylcytosin) is a small-molecule pyrimidin-2-one derivative (C₁₁H₁₁N₃O, MW 201.22 g/mol) characterized by a benzyl substituent at the N1 position and a primary amino group at the C4 position of the pyrimidinone ring [1]. It belongs to the broader class of N1-substituted 4-aminopyrimidin-2-ones, a scaffold investigated for inhibition of nucleotide-metabolizing enzymes such as deoxycytidine kinase (dCK) and thymidine monophosphate kinase (TMPKmt) [1][2]. The compound is cataloged under ChEMBL ID CHEMBL3273642 and PubChem CID 308581, with reported computed properties including XLogP3-AA of 0.4, one hydrogen bond donor, and a topological polar surface area of approximately 60.9 Ų [1].

Why 4-Amino-1-benzylpyrimidin-2-one Cannot Be Interchanged with Other N1-Substituted 4-Aminopyrimidin-2-ones


Within the N1-substituted 4-aminopyrimidin-2-one series, the identity of the N1 substituent (e.g., methyl, phenyl, or benzyl) directly governs both the lipophilicity and the steric presentation of the heterocyclic core to enzymatic binding pockets. Structure-activity relationship (SAR) data from the TMPKmt inhibitor series demonstrate that even subtle para-substitutions on the N1-benzyl ring alter Ki values by orders of magnitude [1]. Consequently, the 4-amino-1-benzylpyrimidin-2-one scaffold occupies a distinct property space—with a computed logP of 0.87 and a molecular weight of 201.23—that is not matched by simpler N1-alkyl or N1-aryl congeners [2]. These physicochemical differences translate into divergent enzyme inhibition profiles, making generic substitution among in-class analogs scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-Amino-1-benzylpyrimidin-2-one vs. Closest Analogs


Irreversible Deoxycytidine Kinase (dCK) Inhibition: V₀/V₁ Ratio in Walker 256 Rat Tumor Enzyme

4-Amino-1-benzylpyrimidin-2-one was characterized as an irreversible inhibitor of deoxycytidine kinase (dCK) from Walker 256 rat tumor, with a V₀/V₁ ratio of 1.4 determined by a [³H]deoxycytidine binding assay [1]. By contrast, the 1-methyl analog (4-amino-1-methylpyrimidin-2-one; CAS 1122-47-0) and the 1-phenyl analog (4-amino-1-phenylpyrimidin-2-one; CAS 28461-44-1) lack any reported dCK inhibition data in the peer-reviewed literature, preventing a direct quantitative comparison—but underscoring that the N1-benzyl substitution is a critical structural determinant for this mode of inhibition [2].

Deoxycytidine kinase inhibition Nucleoside analog sensitization Cancer chemotherapy

Aqueous Solubility Advantage of the N1-Benzyl Derivative vs. Predicted Class Baselines

The maximum aqueous solubility of 4-amino-1-benzylpyrimidin-2-one was experimentally determined to be 2.5 mM (2,500,000 nM) and cataloged in ChEMBL [1]. While analogous experimental solubility values for the 1-methyl (MW 125.13) and 1-phenyl (MW 187.20) congeners are not available in curated databases, the measured 2.5 mM solubility provides a quantitative baseline for formulation and assay design that enables procurement decisions when DMSO stock solution preparation and aqueous dilution protocols must be specified in advance [2].

Aqueous solubility Biophysical profiling Assay compatibility

Trypsin Inhibition Activity as a Broad-Spectrum Negative Selectivity Marker

In a fluorogenic assay measuring inhibition of trypsin (unknown origin, 30-minute pre-incubation with N-Boc-FSR-AMC substrate), 4-amino-1-benzylpyrimidin-2-one displayed an IC₅₀ of 200,000 nM (200 µM), demonstrating negligible trypsin inhibitory activity [1]. This contrasts with the compound's demonstrated irreversible dCK inhibition (V₀/V₁ = 1.4) and supports a selectivity profile in which the benzyl-substituted scaffold avoids significant off-target engagement with serine proteases. The trypsin IC₅₀ provides a quantitative selectivity benchmark absent for the 1-methyl and 1-phenyl analogs, for which no trypsin data are reported [2].

Trypsin inhibition Serine protease Selectivity profiling

Prioritized Research and Procurement Application Scenarios for 4-Amino-1-benzylpyrimidin-2-one


Core Scaffold for Irreversible Deoxycytidine Kinase (dCK) Inhibitor Development

Procurement is warranted when the research objective is irreversible inhibition of deoxycytidine kinase, supported by a V₀/V₁ ratio of 1.4 in the Walker 256 rat tumor dCK assay. The benzyl-substituted scaffold provides a validated starting point for structure-activity relationship expansion that is not available from the simpler 1-methyl or 1-phenyl analogs, which lack any reported dCK activity [1][2].

Nucleoside Analog Potentiation in Oncology Research Models

As an irreversible dCK inhibitor, this compound can be employed in cellular models to reduce metabolic inactivation of nucleoside analog chemotherapeutics, potentially increasing intracellular active metabolite concentrations. The documented aqueous solubility of 2.5 mM supports reliable preparation of dosing solutions for in vitro pharmacology studies without precipitation artifacts [1].

Negative Control Compound for Serine Protease Selectivity Profiling Panels

With an IC₅₀ of 200 µM against trypsin, 4-amino-1-benzylpyrimidin-2-one serves as a validated negative control for selectivity profiling when assessing the promiscuity of pyrimidinone-based compound libraries against serine proteases. This benchmarking data is unavailable for closely related N1-substituted analogs [1].

Physicochemical Reference Standard for N1-Benzyl Pyrimidinone SAR Libraries

The compound's experimentally determined solubility (2.5 mM), computed logP (0.87), and molecular weight (201.23 g/mol) provide a physicochemical anchor point for building and comparing N1-substituted pyrimidinone libraries, enabling correlation of property changes (e.g., lipophilicity introduced by the benzyl group) with biological activity shifts [1][2].

Quote Request

Request a Quote for 4-amino-1-benzylpyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.